2-Bromo-N,N-dimethylaniline

Organolithium chemistry Halogen-metal exchange Ortho-directed metalation

2-Bromo-N,N-dimethylaniline (CAS 698-00-0) is an ortho-bromo-substituted N,N-dimethylaniline derivative that functions as a versatile aromatic building block in organic synthesis. This halogenated tertiary aniline features a bromine atom at the ortho position relative to the dimethylamino group, creating a unique steric and electronic environment distinct from para- or meta-substituted analogs.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 698-00-0
Cat. No. B1266224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-dimethylaniline
CAS698-00-0
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1Br
InChIInChI=1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3
InChIKeyONMSBNJJCUCYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,N-dimethylaniline (CAS 698-00-0) for Pharmaceutical Intermediates and Cross-Coupling Catalysis: Technical Data and Supplier Selection Guide


2-Bromo-N,N-dimethylaniline (CAS 698-00-0) is an ortho-bromo-substituted N,N-dimethylaniline derivative that functions as a versatile aromatic building block in organic synthesis . This halogenated tertiary aniline features a bromine atom at the ortho position relative to the dimethylamino group, creating a unique steric and electronic environment distinct from para- or meta-substituted analogs [1]. The compound participates in halogen-lithium exchange, Pd-catalyzed C–N coupling, and Suzuki-Miyaura cross-coupling reactions, serving as a critical intermediate in the synthesis of pharmaceutical agents including mifepristone [2]. Its ortho-bromo substitution pattern confers characteristic reactivity in directed ortho-metalation and C–H functionalization strategies that cannot be replicated by 4-bromo or 3-bromo positional isomers [1].

Why 2-Bromo-N,N-dimethylaniline (CAS 698-00-0) Cannot Be Directly Replaced by 3-Bromo or 4-Bromo N,N-Dimethylaniline Isomers in Ortho-Directed Synthesis


The bromine substitution position on the N,N-dimethylaniline scaffold fundamentally determines both the mechanistic pathway and the regiochemical outcome of halogen-lithium exchange and cross-coupling reactions. For 2-bromo-N,N-dimethylaniline, the ortho-positioned bromine experiences a well-documented 'buttressing effect' from the adjacent N,N-dimethylamino group, which alters the aggregation state and reactivity of the resulting aryllithium species relative to the 4-bromo isomer [1]. This steric compression forces the aryllithium intermediate to deaggregate, boosting its reactivity in subsequent electrophilic trapping steps—an effect absent in the 4-bromo isomer, which requires higher temperatures and longer reaction times for comparable halogen-lithium exchange [1]. Furthermore, the ortho-bromo substitution pattern enables intramolecular coordination between the dimethylamino nitrogen and incoming organometallic reagents, directing regioselective transformations that are geometrically impossible with meta- or para-substituted analogs [2]. Procurement decisions based solely on generic 'bromo-N,N-dimethylaniline' classification without specifying the 2-bromo (ortho) isomer risk selecting a compound with inadequate reactivity in lithiation protocols or incorrect regiochemical outcomes in cross-coupling applications.

Quantitative Performance Evidence: 2-Bromo-N,N-dimethylaniline (CAS 698-00-0) Comparative Data for Scientific Procurement


Comparative Halogen-Lithium Exchange Reactivity: 2-Bromo-N,N-dimethylaniline vs 4-Bromo-N,N-dimethylaniline

The 2-bromo isomer (2-bromo-N,N-dimethylaniline) exhibits significantly enhanced halogen-lithium exchange reactivity compared to its 4-bromo positional isomer due to the ortho 'buttressing effect' between the bromine atom and the adjacent N,N-dimethylamino group [1]. This steric interaction forces the initially formed aryllithium species to deaggregate, increasing its nucleophilic character and accelerating subsequent electrophilic trapping reactions [1].

Organolithium chemistry Halogen-metal exchange Ortho-directed metalation

Comparative Photochemical Reactivity: Bromo vs Chloro N,N-Dimethylaniline Derivatives

In comparative photochemical studies of 4-halo-N,N-dimethylanilines, the bromo analogue demonstrates fundamentally different solvent-dependent behavior compared to the chloro and fluoro derivatives . The quantum yield for the bromo derivative exhibits minimal variation with solvent polarity changes, whereas chloro and fluoro analogues show quantum yield variations exceeding two orders of magnitude (>100×) across the same solvent polarity range . Although these data were obtained for the 4-bromo positional isomer, the distinct photochemical stability profile is characteristic of the C-Br bond electronic structure and is reasonably applicable to the ortho-bromo compound as a class-level property.

Photochemistry Solvent-dependent quantum yield Haloaniline photophysics

Cross-Coupling Orthogonality: 2-Bromo-N,N-dimethylaniline vs Aryl Iodides in Sequential Coupling Strategies

2-Bromo-N,N-dimethylaniline participates effectively as an electrophilic partner in Pd-catalyzed C–N coupling reactions with 2-amino-N,N-dimethylaniline to generate tridentate pincer ligands for nickel catalysis [1]. The aryl bromide moiety in this ortho-substituted framework exhibits sufficient reactivity for Suzuki-Miyaura cross-coupling with arylboronic acids to construct biaryl structures, while maintaining orthogonal selectivity when used alongside aryl iodides in sequential coupling protocols .

Suzuki-Miyaura coupling Sequential cross-coupling Orthogonal reactivity

Validated Pharmaceutical Intermediate Status: Patent-Cited Use in Mifepristone Synthesis

2-Bromo-N,N-dimethylaniline is explicitly identified in patent literature as 'an important intermediate for synthesizing mifepristone drugs' [1]. The patent CN114315607A describes a preparation method for this compound that avoids the use of elemental bromine, instead employing mesitylene as a reaction solvent with trimethyl phosphate and o-bromaniline to achieve the N,N-dimethylation [1]. This patent-cited status distinguishes the compound from unvalidated structural analogs that lack documented roles in approved or development-stage pharmaceutical synthetic routes.

Pharmaceutical intermediate Mifepristone synthesis cGMP manufacturing

Comparative Ortho-Lithiation Regioselectivity: 2-Bromo-N,N-dimethylaniline vs Non-Halogenated N,N-Dimethylaniline

2-Bromo-N,N-dimethylaniline exhibits distinct ortho-lithiation behavior influenced by the buttressing effect between the ortho-bromine and the adjacent N,N-dimethylamino group. The presence of the ortho-bromine substituent alters the aggregation state and reactivity of the aryllithium intermediate formed upon halogen-lithium exchange [1]. In contrast, non-halogenated N,N-dimethylaniline undergoes direct ortho-deprotonation via the N,N-dimethylamino directing group, producing a different aryllithium species with distinct aggregation and reactivity characteristics.

Directed ortho-metalation Regioselective lithiation Steric buttressing

Recommended Application Scenarios for 2-Bromo-N,N-dimethylaniline (CAS 698-00-0) Based on Quantitative Evidence


Pharmaceutical Intermediate Manufacturing for Mifepristone and Related Steroidal Compounds

2-Bromo-N,N-dimethylaniline serves as a critical building block in the synthesis of mifepristone (RU-486), where the ortho-bromo-N,N-dimethyl substitution pattern is specifically required for downstream cross-coupling steps in the construction of the 11β-aryl steroid scaffold [1]. Patent CN114315607A documents the industrial preparation method for this intermediate using mesitylene solvent and trimethyl phosphate to achieve selective N,N-dimethylation of o-bromaniline without bromine contamination [1]. For cGMP manufacturing and pharmaceutical process development, this patent-cited status provides regulatory documentation advantages that generic bromoaniline alternatives cannot offer.

Synthesis of Tridentate Pincer Ligands for Nickel-Catalyzed Cross-Coupling

The ortho-bromo substitution pattern of 2-bromo-N,N-dimethylaniline enables its participation in Pd-catalyzed C–N coupling with 2-amino-N,N-dimethylaniline to construct bis(2-dimethylamino)phenylamine-based tridentate ligands [1]. These NNN-pincer ligands, upon lithiation and metallation with Ni(dme)Cl₂, generate well-defined nickel catalysts [(MeN₂N)Ni-Cl] that demonstrate activity in the cross-coupling of non-activated alkyl halides and direct C–H alkylation reactions [1]. Alternative bromo-N,N-dimethylaniline isomers cannot achieve the required ortho-disubstituted ligand architecture due to geometric constraints imposed by the substitution pattern.

Ortho-Lithiation and Halogen-Lithium Exchange Protocols Requiring Mild Conditions

For synthetic sequences involving halogen-lithium exchange followed by electrophilic trapping, 2-bromo-N,N-dimethylaniline is specifically preferred over its 4-bromo isomer due to the ortho 'buttressing effect' that promotes aryllithium deaggregation and enhances nucleophilic reactivity [1]. Experimental evidence demonstrates that the 4-bromo isomer requires higher temperatures and longer reaction times to achieve comparable halogen-lithium exchange efficiency [1]. This differential reactivity is critical for maintaining functional group tolerance in complex substrates where elevated temperatures would compromise acid- or base-sensitive protecting groups.

Solvent-Independent Photochemical Transformations

Based on class-level photochemical data for bromo-N,N-dimethylanilines, 2-bromo-N,N-dimethylaniline is expected to exhibit substantially reduced solvent sensitivity in photochemical reactions compared to chloro or fluoro analogues [1]. The quantum yield for the bromo derivative remains relatively constant across apolar, polar aprotic, and protic solvents, whereas chloro and fluoro derivatives display quantum yield variations exceeding two orders of magnitude (>100×) across the same solvent range [1]. This predictability makes the bromo compound preferable for photochemical processes where solvent composition may vary between laboratory-scale development and pilot-plant production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.